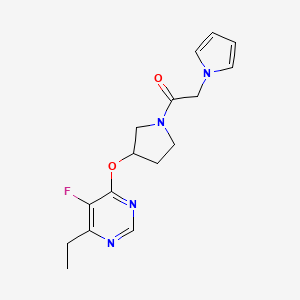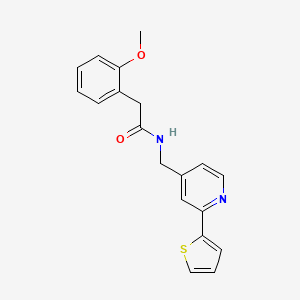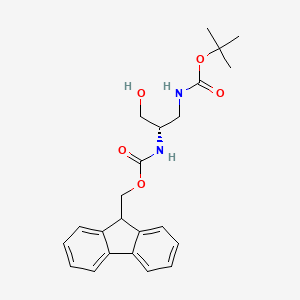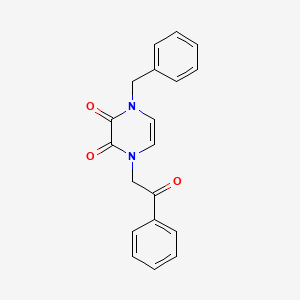
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis in Heterocyclic Chemistry
The compound has been explored in the field of heterocyclic chemistry, particularly in the synthesis of various heterocyclic derivatives. For instance, Mohareb et al. (2004) studied thiophenylhydrazonoacetates in heterocyclic synthesis, exploring the coupling of related diazo compounds with nitrogen nucleophiles to yield derivatives like pyrazoles and pyrazolopyrimidines (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, Ergun et al. (2014) reported on synthesizing novel classes of compounds from acid derivatives, including those involving thiophene moieties (Ergun, Dengiz, Ozer, Şahin, & Balci, 2014).
Antimicrobial and Antioxidant Properties
Studies have also been conducted on the antimicrobial and antioxidant properties of compounds structurally similar to the one . Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which showed notable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Enzymatic Catalysis in Polymer Chemistry
The compound's relevance extends to polymer chemistry as well, where similar structures have been oligomerized using enzymes like horseradish peroxidase, as detailed by Pang et al. (2003) (Pang, Ritter, & Tabatabai, 2003).
Applications in Organic Synthesis
Moreover, the compound and its analogs find use in various organic synthesis reactions. For example, the cyclization of related compounds has been studied for the synthesis of novel organic structures, as demonstrated by Wilamowski et al. (1995), who investigated the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Corrosion Inhibition in Industrial Applications
There is also interest in the compound's derivatives for industrial applications like corrosion inhibition. Saranya et al. (2020) synthesized pyran derivatives for corrosion mitigation of mild steel in acidic solutions, demonstrating the potential industrial application of compounds with similar structural frameworks (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Antituberculosis Activity
The compound's analogs have been evaluated for their medicinal potential too, such as in the treatment of tuberculosis. Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis, highlighting the therapeutic relevance of related structures (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-19(20(10-12-25-13-11-20)16-5-2-1-3-6-16)22-15-21(24,17-8-9-17)18-7-4-14-26-18/h1-7,14,17,24H,8-13,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBHIDYBLDPVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2616038.png)
![N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616040.png)






![3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2616055.png)


![7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2616059.png)
